Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C20H22N4O5S2 and its molecular weight is 462.54. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This chemical serves as a starting material for synthesizing a diverse array of heterocyclic compounds, demonstrating its utility in constructing complex molecular architectures. For example, it has been utilized in the synthesis of new Pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused 1,2,4-Triazolo and 1,3,4-Thiadiazolo-derivatives, showcasing its versatility in generating novel heterocyclic systems with potential pharmaceutical applications (Ahmed, 2002).
Antimicrobial and Antifungal Agents
The synthesized compounds from this chemical have been evaluated for their antimicrobial and antifungal activities. Some derivatives have shown promising results against specific bacterial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases. For instance, certain pyridine-based heterocycles synthesized from this compound exhibited significant antimicrobial properties, highlighting their potential in developing new antimicrobial agents (Mabkhot et al., 2016).
Anticancer Research
Research into triazolopyrimidines, a class of compounds that can be derived from this chemical, has identified unique mechanisms of tubulin inhibition, presenting a novel approach for anticancer drug development. These compounds have shown to promote tubulin polymerization in vitro without binding competitively with paclitaxel, indicating a unique mechanism of action against cancer cells. This suggests their potential in overcoming resistance attributed to several multidrug resistance transporter proteins, making them promising candidates for anticancer therapy (Zhang et al., 2007).
Cardiovascular Research
Compounds synthesized from this chemical have been investigated for their cardiovascular effects, such as coronary vasodilating and antihypertensive activities. Certain 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems have demonstrated promising potential as cardiovascular agents, showing potent coronary vasodilating activity and antihypertensive effects in preclinical studies. This underscores the compound's utility in exploring new treatments for cardiovascular diseases (Sato et al., 1980).
Synthesis of Radioprotective and Anticancer Agents
This chemical has also been involved in the synthesis of novel sulfur heterocyclic compounds with potential as radioprotective and anticancer agents. The ability to generate compounds with significant activities against cancer cells, as well as radioprotective properties, highlights its role in developing therapeutics aimed at protecting against radiation-induced damage and treating cancer (Ghorab et al., 2006).
Mechanism of Action
Target of Action
The compound, Diethyl 5-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-3-methylthiophene-2,4-dicarboxylate, is a derivative of the triazole class of compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems, showing versatile biological activities . Specifically, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Mode of Action
Triazole compounds, including the given compound, are capable of binding in the biological system with a variety of enzymes and receptors . The interaction of the compound with its targets, such as c-Met/VEGFR-2 kinases, results in changes in the biological system . .
Biochemical Pathways
The compound’s interaction with its targets affects certain biochemical pathways. For instance, the inhibition of c-Met/VEGFR-2 kinases can impact various cellular processes, including cell growth and angiogenesis . .
Result of Action
The compound’s action results in molecular and cellular effects. For instance, some [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown antiproliferative activities against certain cancer cell lines . .
Properties
IUPAC Name |
diethyl 3-methyl-5-[3-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)propanoylamino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5S2/c1-4-28-18(26)15-12(3)16(19(27)29-5-2)31-17(15)21-14(25)9-11-30-20-23-22-13-8-6-7-10-24(13)20/h6-8,10H,4-5,9,11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRVDXNAPVDQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCSC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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